

CAS number and molecular weight of (R)-Methyl piperidine-3-carboxylate

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Compound of Interest

Compound Name: (R)-Methyl piperidine-3-carboxylate

Cat. No.: B067609

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Technical Guide: (R)-Methyl piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Methyl piperidine-3-carboxylate**, a chiral building block of significant interest in pharmaceutical research and development. This document outlines its chemical properties, provides a detailed experimental protocol for a related synthesis, and includes a workflow diagram for clarity.

Core Compound Data

(R)-Methyl piperidine-3-carboxylate is a piperidine derivative valued for its role as a chiral intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1][2] Piperidine scaffolds are integral to the design of numerous drugs.[3][4]

Identifier	Value	Source
CAS Number	164323-85-7	--INVALID-LINK--
Molecular Weight	143.19 g/mol	--INVALID-LINK--
Molecular Formula	C ₇ H ₁₃ NO ₂	--INVALID-LINK--

Synthetic Insights: An Experimental Protocol

While a direct synthesis for **(R)-Methyl piperidine-3-carboxylate** is not detailed in the readily available literature, a relevant experimental procedure is the synthesis of its downstream derivatives. The following protocol is adapted from the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which utilizes (R)-piperidine-3-carboxylic acid as a starting material.[5] This initial step to form a β -keto ester is a crucial transformation for this class of compounds.

Objective: To convert N-Boc-(R)-piperidine-3-carboxylic acid into a corresponding β -keto ester, a key intermediate for further elaboration.

Materials:

- N-Boc-(R)-piperidine-3-carboxylic acid
- Dichloromethane (DCM)
- Meldrum's acid
- 4-(Dimethylamino)pyridine (DMAP)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- 1 M Potassium bisulfate (KHSO₄) solution
- Brine

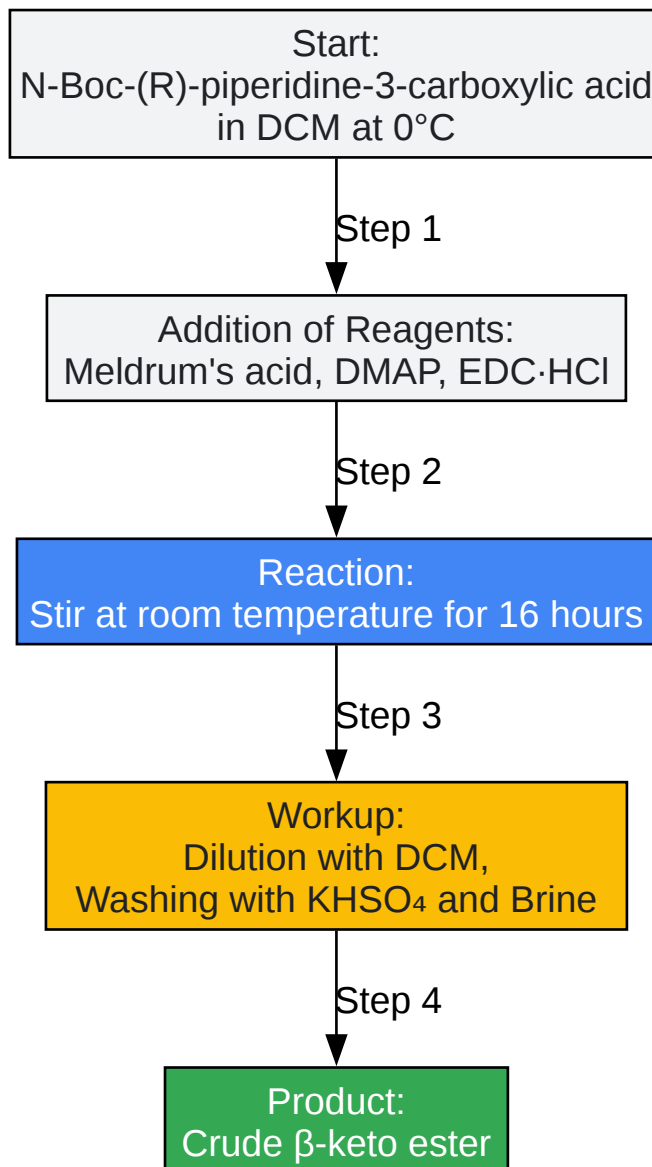
Procedure:

- A solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in dichloromethane is prepared and cooled to 0 °C.
- Meldrum's acid (1.1 equivalents) is added to the solution, followed by DMAP (2 equivalents).
- EDC·HCl (1.1 equivalents) is then added portion-wise over a period of 10 minutes.
- The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
- Following the reaction, the solution is diluted with DCM.
- The organic layer is washed sequentially with 1 M KHSO₄ and brine.

This procedure yields the crude β -keto ester, which can be carried forward to subsequent synthetic steps without extensive purification.^[5]

Experimental Workflow

The following diagram illustrates the key stages in the conversion of N-Boc protected (R)-piperidine-3-carboxylic acid to a β -keto ester intermediate.

Synthesis of a β -Keto Ester Intermediate

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Caption: Workflow for β -keto ester synthesis.

Applications in Drug Discovery

Piperidine derivatives are fundamental in medicinal chemistry.[3] The chiral nature of **(R)-Methyl piperidine-3-carboxylate** makes it a valuable building block for creating molecules with high enantiomeric purity, a critical factor for the efficacy and safety of many drugs.[1] This is particularly relevant in the development of therapeutics targeting neurological and

cardiovascular disorders.[1] The use of such chiral intermediates allows for precise molecular modifications that can enhance the pharmacological properties of a final drug compound.[2]

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